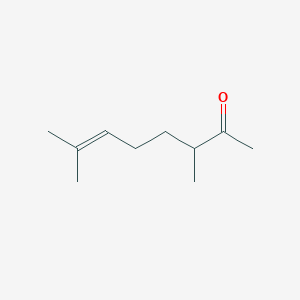
2-(2-Chloro-4-fluoroanilino)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-4-fluoroanilino)acetohydrazide is a chemical compound with the molecular formula C8H8ClFN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro and fluoro substituent on the aniline ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluoroanilino)acetohydrazide typically involves the reaction of 2-chloro-4-fluoroaniline with acetohydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 2-chloro-4-fluoroaniline and acetohydrazide.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified by recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-4-fluoroanilino)acetohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the aniline ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones and related derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: Carbonyl compounds like aldehydes and ketones.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted anilines, while condensation reactions can yield hydrazones.
Aplicaciones Científicas De Investigación
2-(2-Chloro-4-fluoroanilino)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-4-fluoroanilino)acetohydrazide involves its interaction with specific molecular targets and pathways. The presence of the chloro and fluoro substituents on the aniline ring can influence its binding affinity and reactivity. The hydrazide group can form stable complexes with metal ions, which may play a role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Chloro-4-fluoroanilino)acetohydrazide
- 2-(2-Chloro-4-bromoanilino)acetohydrazide
- 2-(2-Chloro-4-methylanilino)acetohydrazide
Uniqueness
2-(2-Chloro-4-fluoroanilino)acetohydrazide is unique due to the specific combination of chloro and fluoro substituents on the aniline ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds.
Propiedades
Número CAS |
2554-12-3 |
|---|---|
Fórmula molecular |
C8H9ClFN3O |
Peso molecular |
217.63 g/mol |
Nombre IUPAC |
2-(2-chloro-4-fluoroanilino)acetohydrazide |
InChI |
InChI=1S/C8H9ClFN3O/c9-6-3-5(10)1-2-7(6)12-4-8(14)13-11/h1-3,12H,4,11H2,(H,13,14) |
Clave InChI |
IXSPRCCAJBWVTH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)Cl)NCC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione](/img/structure/B14743363.png)
![1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14743369.png)
![N'-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14743384.png)



![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)




![2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14743442.png)

![3-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14743476.png)
